アミグダリン

概要

説明

ネオアミグダリンはシアン配糖体であり、苦扁桃やアプリコットなどの特定の果実の種子に自然に存在する化合物です。アミグダリンのエピマーであり、1つの立体異性体の中心の構造が異なります。ネオアミグダリンは、その潜在的な薬効と伝統中国医学における役割から注目を集めています。

2. 製法

合成経路および反応条件: ネオアミグダリンは、アミグダリンのエピメリ化によって合成できます。 このプロセスは、アミグダリンを穏やかな塩基性条件下でネオアミグダリンに変換することを伴い、立体異性体の中心を異性化します . 合成経路は通常、高性能液体クロマトグラフィー(HPLC)とエレクトロスプレーイオン化質量分析法(ESI-MS)を組み合わせて、同定と定量を行います .

工業的生産方法: ネオアミグダリンの工業的生産には、苦扁桃などの天然源からアミグダリンを抽出するプロセスと、その後のエピメリ化が含まれます。 プロセスには、溶媒抽出、カラムクロマトグラフィー、再結晶などのステップが含まれ、高純度を実現しています . 逆相クロマトグラフィーや核磁気共鳴(NMR)技術などの高度な技術も、正確な分離と調製に使用されます .

科学的研究の応用

Neoamygdalin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying cyanogenic glycosides and their reactions.

Biology: Investigated for its role in plant defense mechanisms against herbivores.

Industry: Utilized in the production of natural flavorings and fragrances due to its benzaldehyde content.

作用機序

ネオアミグダリンの作用機序は、ベンズアルデヒドとシアン化水素を生成するために加水分解されることを含みます。 放出されたシアン化水素は、ミトコンドリアの電子伝達系におけるシトクロムcオキシダーゼに結合することで細胞呼吸を阻害し、細胞死を引き起こします . この機序は、急速に増殖するがん細胞を選択的に標的とすることができるため、その潜在的な抗がん効果の根拠となっています .

類似の化合物:

アミグダリン: 最も密接に関連する化合物で、1つの立体異性体の中心の構造だけが異なります。

プルナシン: 野生のサクランボの樹皮に見られる別のシアン配糖体で、構造的に似ていますが、グリコシド結合が異なります。

ネオアミグダリンの独自性: ネオアミグダリンの独特の立体化学は、エピマーであるアミグダリンと比較して、異なる物理的および化学的特性を与えます。 この違いは、その反応性、安定性、および生物学的活性を影響を与える可能性があり、さまざまな用途に役立つ化合物となっています .

生化学分析

Biochemical Properties

Amygdalin plays a significant role in biochemical reactions due to its ability to release hydrogen cyanide. This compound interacts with several enzymes, including beta-glucosidase, which hydrolyzes amygdalin into glucose, benzaldehyde, and hydrogen cyanide . The interaction with beta-glucosidase is crucial as it initiates the breakdown of amygdalin, leading to the release of cyanide, which can be toxic to cells . Additionally, amygdalin interacts with prunasin hydrolase and mandelonitrile lyase, which further catalyze its breakdown .

Cellular Effects

Amygdalin influences various cellular processes, including apoptosis, cell proliferation, and cell signaling pathways. It has been shown to induce apoptosis in cancer cells by activating apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 . Amygdalin also affects cell viability and proliferation by modulating intracellular signaling pathways, including the p38MAPK pathway . Furthermore, it has been reported to have anti-inflammatory, antibacterial, antioxidant, and immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of amygdalin involves its hydrolysis by beta-glucosidase to produce hydrogen cyanide, which exerts cytotoxic effects on cells . Amygdalin activates the p38MAPK pathway, leading to the activation of apoptotic proteins and inhibition of anti-apoptotic proteins . This results in mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers apoptosis . Additionally, amygdalin has been reported to inhibit cell cycle progression and induce cell cycle arrest in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amygdalin change over time due to its stability and degradation. Amygdalin is relatively stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that amygdalin can have sustained effects on cellular function, including prolonged apoptosis and inhibition of cell proliferation . Its stability and degradation need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of amygdalin vary with different dosages in animal models. At low doses, amygdalin has been shown to have therapeutic effects, including anticancer and anti-inflammatory properties . At high doses, amygdalin can be toxic due to the release of hydrogen cyanide . The maximum tolerated dose of amygdalin in animal models has been reported to be around 3 g/kg when injected intravenously or intramuscularly, and 0.075 g/kg when administered orally . Toxic effects at high doses include cyanide poisoning, which can lead to severe health issues .

Metabolic Pathways

Amygdalin is involved in several metabolic pathways, primarily its hydrolysis by beta-glucosidase to produce glucose, benzaldehyde, and hydrogen cyanide . The initial step involves the conversion of amygdalin to prunasin by amygdalin hydrolase, followed by further hydrolysis to mandelonitrile by prunasin hydrolase . Mandelonitrile is then broken down into benzaldehyde and hydrogen cyanide by mandelonitrile lyase . These metabolic pathways are crucial for the bioactivity and toxicity of amygdalin .

Transport and Distribution

Amygdalin is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, amygdalin can interact with transporters and binding proteins that facilitate its distribution and localization . The distribution of amygdalin is influenced by its solubility and the presence of specific transporters that mediate its uptake and accumulation in target tissues .

Subcellular Localization

The subcellular localization of amygdalin is primarily within the protein bodies of cells, particularly in the procambium and cotyledonary parenchyma cells . Amygdalin hydrolase and prunasin hydrolase are localized in the protein bodies of the procambium, while mandelonitrile lyase is found in the protein bodies of the cotyledonary parenchyma cells . This subcellular localization is essential for the enzymatic breakdown of amygdalin and the subsequent release of hydrogen cyanide .

準備方法

Synthetic Routes and Reaction Conditions: Neoamygdalin can be synthesized through the epimerization of amygdalin. This process involves the conversion of amygdalin to neoamygdalin under mild basic conditions, which causes the stereogenic center to isomerize . The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) for identification and quantification .

Industrial Production Methods: Industrial production of neoamygdalin involves the extraction of amygdalin from natural sources such as bitter almonds, followed by its epimerization. The process includes steps like solvent extraction, column chromatography, and recrystallization to achieve high purity . Advanced techniques like reverse chromatography and nuclear magnetic resonance (NMR) technology are also employed for precise separation and preparation .

化学反応の分析

反応の種類: ネオアミグダリンは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: 水と酵素の存在下で、ネオアミグダリンはグルコース、ベンズアルデヒド、シアン化水素に分解されます。

酸化と還元: これらの反応は、分子内の官能基を変化させ、その安定性と反応性に影響を与える可能性があります。

一般的な試薬と条件:

加水分解: β-グルコシダーゼなどの酵素は、ネオアミグダリンの加水分解を触媒するために一般的に使用されます。

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を制御された条件下で使用できます。

生成される主な生成物:

加水分解生成物: グルコース、ベンズアルデヒド、シアン化水素。

酸化生成物: 使用される特定の条件と試薬に応じて、さまざまな酸化誘導体が生成されます。

4. 科学研究への応用

ネオアミグダリンは、科学研究において幅広い用途を持っています。

化学: シアン配糖体とその反応を研究するためのモデル化合物として使用されます。

生物学: 食草動物に対する植物の防御機構における役割について調査されています。

医学: 潜在的な抗がん特性が研究されていますが、毒性のあるシアン化水素の放出のため、その使用は論争の的となっています.

産業: ベンズアルデヒド含有量のため、天然香料や香料の製造に使用されます。

類似化合物との比較

Amygdalin: The most closely related compound, differing only in the configuration of one stereogenic center.

Prunasin: Another cyanogenic glycoside found in wild cherry bark, structurally similar but with different glycosidic linkages.

Uniqueness of Neoamygdalin: Neoamygdalin’s unique stereochemistry gives it distinct physical and chemical properties compared to its epimer amygdalin. This difference can influence its reactivity, stability, and biological activity, making it a compound of interest for various applications .

特性

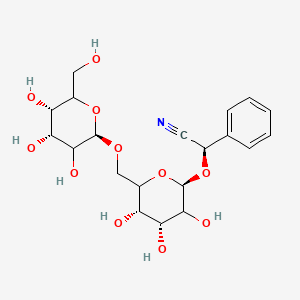

IUPAC Name |

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCIJNAGGSZNQT-UUGBRMIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO11 | |

| Record name | amygdalin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Amygdalin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318081 | |

| Record name | Neoamygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29883-16-7, 29883-15-6 | |

| Record name | Neoamygdalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29883-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoamygdalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029883167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoamygdalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amygdalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-226 °C | |

| Record name | AMYGDALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。